molecular formula C13H19N3O B15058628 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B15058628
M. Wt: 233.31 g/mol
InChI Key: LAARERSOFVETOS-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound with the molecular formula C13H19N3O. This compound is notable for its unique structure, which includes a piperidine ring attached to a pyridine moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the piperidine ring and the aldehyde group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-10-7-11(8-15-13(10)14-2)12-5-3-4-6-16(12)9-17/h7-9,12H,3-6H2,1-2H3,(H,14,15)

InChI Key

LAARERSOFVETOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C2CCCCN2C=O

Origin of Product

United States

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